molecular formula C11H12BrNO B1286710 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 185316-44-3

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1286710
CAS No.: 185316-44-3
M. Wt: 254.12 g/mol
InChI Key: XNONCRQWDVQJRP-UHFFFAOYSA-N
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Description

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a high-value brominated heterocyclic compound that serves as a critical synthetic intermediate in organic and medicinal chemistry research. This molecule features a dihydroquinolin-2-one core, a privileged scaffold frequently explored in drug discovery for its diverse biological activities . The bromine atom at the 7-position and the two methyl groups at the 4-position make this compound an excellent electrophile and a rigid building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid construction of compound libraries for biological screening . Compounds based on the 3,4-dihydroquinolin-2(1H)-one structure are the subject of ongoing pharmaceutical research, particularly as novel antagonists for receptors like the thyroid-stimulating hormone (TSHR), highlighting their potential in developing therapies for endocrine disorders . The 4,4-dimethyl substitution imposes a specific conformational constraint, which can be crucial for optimizing binding affinity and selectivity in target-oriented synthesis. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key precursor in the synthesis of complex molecules, including those with potential activity in ophthalmology and oncology .

Properties

IUPAC Name

7-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNONCRQWDVQJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601516
Record name 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185316-44-3
Record name 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H12BrNO
  • CAS Number : 185316-44-3
  • Molecular Weight : 256.12 g/mol
  • PubChem CID : 19963707

1. Antioxidant Activity

Research indicates that compounds with a similar structure to this compound exhibit significant antioxidant properties. These properties are attributed to the ability of the quinolinone core to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for neuroprotective effects against oxidative stress-related diseases.

2. Inhibition of Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is significant in the context of Alzheimer's disease treatment. Studies have shown that derivatives of quinolinones can effectively inhibit AChE, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Monoamine Oxidases (MAOs) : Compounds structurally related to this compound have demonstrated potent inhibition against MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters. The IC50 values for these interactions indicate strong binding affinities that could be leveraged for antidepressant therapies .

3. Antimicrobial Activity

Several studies have reported antimicrobial properties for quinolinone derivatives. The presence of halogen substitutions, such as bromine in this compound, enhances its interaction with microbial targets:

Microbe Activity MIC (µg/mL)
Staphylococcus aureusModerate Activity16
Escherichia coliWeak Activity>64
Enterococcus faeciumModerate Activity16

These findings suggest that the compound could be explored further for developing new antimicrobial agents .

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of related quinolinone derivatives indicated that they can cross the blood-brain barrier (BBB) effectively and exhibit low cytotoxicity at therapeutic concentrations. The study highlighted the potential use of these compounds in treating neurodegenerative diseases by enhancing cholinergic signaling through AChE inhibition .

Anticancer Activity Evaluation

In vitro studies have shown that certain derivatives of 3,4-dihydroquinolinones exhibit anticancer activity against various cancer cell lines including pancreatic and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases .

Scientific Research Applications

Neuroprotective Applications

Mechanism of Action
The compound has shown potential as a neuroprotective agent primarily through its ability to inhibit acetylcholinesterase (AChE). AChE inhibition is crucial for enhancing cholinergic signaling, which is often compromised in neurodegenerative diseases like Alzheimer's disease. Studies have indicated that derivatives of quinolinones can effectively inhibit AChE, suggesting therapeutic applications in treating cognitive decline associated with such disorders .

Research Findings
A study highlighted that related quinolinone derivatives can cross the blood-brain barrier (BBB) effectively while exhibiting low cytotoxicity at therapeutic doses. This property is essential for developing treatments aimed at neurodegenerative diseases.

Antioxidant Activity

Biological Significance
Compounds similar to 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one have demonstrated significant antioxidant properties. The quinolinone core is capable of scavenging free radicals and inhibiting lipid peroxidation, which is vital for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

Activity Profile
The presence of bromine in the compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. In vitro studies have reported varying degrees of antimicrobial activity against different strains:

MicrobeActivityMIC (µg/mL)
Staphylococcus aureusModerate Activity16
Escherichia coliWeak Activity>64
Enterococcus faeciumModerate Activity16

These findings suggest that further exploration could lead to effective treatments for bacterial infections.

Anticancer Activity

In Vitro Studies
Research has indicated that certain derivatives of 3,4-dihydroquinolinones exhibit anticancer activity against various cancer cell lines, including pancreatic and colon cancers. The proposed mechanism involves apoptosis induction and cell cycle arrest at specific phases .

Synthesis and Chemical Properties

Molecular Characteristics
The molecular formula for this compound is C11H12BrNO with a molecular weight of 254.12 g/mol. Its synthesis routes are being actively researched to optimize yields and enhance biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. This reactivity enables functionalization for downstream applications in medicinal chemistry.

Reaction TypeReagents/ConditionsProductYieldReference
Alkoxylation1,4-Dibromobutane, K₂CO₃, DMF, 60°C, 12h7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one72%
ChlorinationThionyl chloride, DMF, reflux4-Chloroquinoline derivative76%

Mechanistic Insight :

  • The bromine atom acts as a leaving group, facilitating substitution with nucleophiles like alkoxy or chloride ions.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Reaction TypeCatalysts/LigandsSubstrateProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl derivatives65–85%

Key Observations :

  • The bromine atom couples efficiently with boronic acids under Suzuki conditions.
  • Methyl groups at the 4-position remain inert, preserving the dihydroquinoline core .

Oxidation Reactions

The dihydroquinoline ring undergoes oxidation to form fully aromatic quinoline derivatives.

Reaction TypeOxidizing AgentConditionsProductYieldReference
AromatizationO₂, CuCl₂120°C, 24h7-Bromo-4,4-dimethylquinolin-2(1H)-one58%

Structural Impact :

  • Oxidation eliminates the 3,4-dihydro moiety, increasing aromaticity and altering electronic properties.

Reductive Transformations

Selective reduction of the ketone group modifies the scaffold’s pharmacophoric features.

Reaction TypeReducing AgentProductYieldReference
Ketone → AlcoholNaBH₄, MeOH7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2-ol82%

Applications :

  • The alcohol product serves as an intermediate for esterification or etherification.

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis via intramolecular cyclization.

Reaction TypeConditionsProductYieldReference
Lactam FormationPPA, 150°CFused tricyclic lactam70%

Significance :

  • Cyclization expands the compound’s utility in synthesizing polycyclic bioactive molecules.

Comparative Reactivity Table

PositionReactivityPreferred Reactions
C7-BrHighSubstitution, Cross-coupling
C2-KetoneModerateReduction, Oxidation
C4-MethylLowInert under standard conditions

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Dihydroquinolinones

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 135631-90-2)
  • Molecular Formula: C₁₁H₁₂BrNO (same as target compound).
  • Key Differences : Bromine at position 6 instead of 7.
  • Impact : Altered electronic distribution may affect reactivity in coupling reactions. The steric hindrance from dimethyl groups at position 4 remains similar .
5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 1823876-48-7)
  • Molecular Formula: C₁₁H₁₂BrNO.
  • Key Differences : Bromine at position 4.
  • Impact : Position 5 bromination may reduce steric interactions in downstream modifications compared to position 7 bromination .
8-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 67805-68-9)
  • Molecular Formula: C₉H₈BrNO.
  • Key Differences: No methyl groups at position 4; bromine at position 8.
  • Impact : Lower molecular weight (226.07 g/mol) and reduced lipophilicity compared to the dimethyl-substituted target compound .
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one (CAS 3555-41-7)
  • Molecular Formula: C₉H₇Br₂NO.
  • Key Differences : Two bromine atoms at positions 6 and 8.

Substituent Variations in the Dihydroquinolinone Core

4-Phenyl Derivatives (e.g., CHNQD-00603)
  • Structure : Contains a phenyl group at position 4 and hydroxyl/methoxy substituents.
  • Impact : Demonstrated osteogenic activity in bone marrow stromal cells, highlighting the role of polar groups in biological function .
Piperazine-Modified Derivatives (e.g., CAS 676116-04-4)
  • Structure : Trimethyl groups and a piperazine substituent.
1,3,4-Oxadiazole Hybrids (e.g., Compound 10g)
  • Structure: Combines dihydroquinolinone with 1,3,4-oxadiazole fragments.
  • Impact : High 5-HT₁A receptor affinity (Ki = 1.68 nM), suggesting that heterocyclic additions enhance neurotransmitter targeting .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via bromination of a pre-formed 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold. For example, bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres is commonly used. Key intermediates are characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS). For instance, in analogous dihydroquinoline brominations, 1H NMR^1 \text{H NMR} signals for aromatic protons near the bromine substituent typically show deshielding (δ ~7.5–8.5 ppm) .

Q. How does bromine substitution influence the reactivity of the quinolinone scaffold in further functionalization?

  • Methodological Answer : Bromine acts as a directing group in electrophilic aromatic substitution (EAS) and facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). For example, in 7-bromo derivatives, the para position to bromine becomes activated for nucleophilic attack, enabling regioselective modifications. This is critical in medicinal chemistry for introducing pharmacophores .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} verify structural integrity. Purity is assessed via HPLC (>95% by area normalization). For example, 1H NMR^1 \text{H NMR} of related brominated dihydroquinolines shows distinct peaks for methyl groups (δ ~1.4–1.6 ppm, singlet) and aromatic protons (δ ~6.9–8.1 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate dehalogenation or ring-opening side reactions during synthesis?

  • Methodological Answer : Controlled temperature (0–25°C), short reaction times, and avoiding strong bases (e.g., LiAlH4_4) prevent degradation. For brominated quinolines, using catalytic KI in acetonitrile improves bromide displacement efficiency. Monitoring via TLC or in-situ IR spectroscopy helps identify side products early .

Q. What strategies are effective for introducing sensitive functional groups (e.g., amines or hydroxyls) at the 3-position without disrupting the bromine substituent?

  • Methodological Answer : Protecting group strategies (e.g., Boc for amines or silyl ethers for hydroxyls) are critical. For example, tert-butyl carbamate (Boc) protection allows selective alkylation at the 3-position, followed by acidic deprotection. Reductive amination with NaBH4_4 or NaCNBH3_3 preserves bromine integrity .

Q. How do steric effects from the 4,4-dimethyl group impact biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The 4,4-dimethyl group enhances metabolic stability by reducing cytochrome P450 oxidation. In enzymatic assays (e.g., kinase inhibition), this group increases hydrophobic interactions with binding pockets. Comparative SAR studies with non-methylated analogs show a 2–3-fold improvement in IC50_{50} values .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) predicts binding modes. Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the bromine atom’s σ-hole can be analyzed for halogen bonding in protein-ligand interactions .

Data Contradiction Analysis

Q. Discrepancies in reported yields for bromination reactions: How to troubleshoot?

  • Methodological Answer : Yield variations often arise from differences in solvent polarity (DMF vs. THF) or bromine stoichiometry. For instance, NBS in DMF at 0°C may give 70–80% yields, while excess Br2_2 in THF leads to di-bromination. Kinetic monitoring via 1H NMR^1 \text{H NMR} or LC-MS identifies optimal quenching points .

Experimental Design Considerations

Q. Designing a scalable synthesis route: What parameters must be prioritized?

  • Methodological Answer : Key parameters include:

  • Solvent choice : DMF for solubility vs. EtOAc for easier purification.
  • Catalyst load : Pd(OAc)2_2 (1–5 mol%) for cross-coupling steps.
  • Workflow : Telescoping reactions to avoid isolating unstable intermediates.
    Example: A one-pot bromination/alkylation sequence reduces purification steps and improves overall yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

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